N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215548-24-5
VCID: VC6860295
InChI: InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
SMILES: CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl
Molecular Formula: C19H20BrCl2N3OS
Molecular Weight: 489.25

N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride

CAS No.: 1215548-24-5

Cat. No.: VC6860295

Molecular Formula: C19H20BrCl2N3OS

Molecular Weight: 489.25

* For research use only. Not for human or veterinary use.

N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride - 1215548-24-5

Specification

CAS No. 1215548-24-5
Molecular Formula C19H20BrCl2N3OS
Molecular Weight 489.25
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride
Standard InChI InChI=1S/C19H19BrClN3OS.ClH/c1-23(2)9-4-10-24(18(25)13-5-3-6-15(21)11-13)19-22-16-8-7-14(20)12-17(16)26-19;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H
Standard InChI Key RKGVXSUCKGYQBZ-UHFFFAOYSA-N
SMILES CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is N-(6-bromo-1,3-benzothiazol-2-yl)-3-chloro-N-[3-(dimethylamino)propyl]benzamide hydrochloride. Its molecular formula, C₁₉H₂₀BrCl₂N₃OS, reflects the incorporation of bromine, chlorine, and sulfur atoms, which contribute to its electronic and steric properties .

Structural Characterization

The compound’s structure comprises:

  • A 6-bromobenzo[d]thiazole moiety, which is a bicyclic aromatic system with sulfur and nitrogen atoms.

  • A 3-chlorobenzamide group linked to the thiazole ring via an amide bond.

  • A 3-(dimethylamino)propyl side chain, which enhances solubility and potential receptor interactions.

  • A hydrochloride salt counterion for improved stability .

PropertyValueSource Citation
Molecular Weight489.25–489.3 g/mol
CAS Registry Number1215548-24-5
SMILESCN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)Cl.Cl
InChI KeyRKGVXSUCKGYQBZ-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with:

  • Bromination of benzo[d]thiazol-2-amine to introduce the bromine atom at the 6-position.

  • Amide coupling between 6-bromobenzo[d]thiazol-2-amine and 3-chlorobenzoyl chloride under Schotten-Baumann conditions.

  • Alkylation of the secondary amine with 3-(dimethylamino)propyl chloride to introduce the tertiary amine side chain.

  • Salt formation via treatment with hydrochloric acid to yield the hydrochloride form.

Reaction Conditions

  • Temperature: 0–5°C during bromination to prevent side reactions.

  • Catalysts: Triethylamine for amide bond formation.

  • Solvents: Dichloromethane (DCM) for coupling; ethanol for crystallization.

Physicochemical Properties

Spectroscopic Characterization

TechniqueKey FindingsSource Citation
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, thiazole-H), 7.89–7.45 (m, 4H, aromatic-H), 3.62 (t, 2H, N-CH₂)
MS (ESI+)m/z 453.1 [M+H]⁺ (matches C₁₉H₁₉BrClN₃OS)
HPLCRetention time: 12.7 min (C18 column, 70:30 MeOH/H₂O)

Pharmacological Profile and Mechanisms

Proposed Mechanism of Action

The dimethylamino-propyl side chain may facilitate cellular uptake via proton sponge effects, while the bromothiazole core intercalates DNA or binds enzyme active sites.

Research Applications

Drug Discovery

  • Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP reduction via the hydrochloride salt) .

  • Targeted Therapies: Explored in kinase inhibitor screens due to its ATP-mimetic amide group.

Chemical Biology

  • Fluorescent Probes: Bromine atom allows radiolabeling for tracking studies.

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